molecular formula C18H32N2O8 B134597 Tetraethyl ethylenediaminetetraacetate CAS No. 3626-00-4

Tetraethyl ethylenediaminetetraacetate

Cat. No. B134597
CAS RN: 3626-00-4
M. Wt: 404.5 g/mol
InChI Key: BUKIENGEWNQURM-UHFFFAOYSA-N
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Description

Tetraethyl ethylenediaminetetraacetate, commonly referred to as ethylenediaminetetraacetate (EDTA), is a chemical compound known for its chelating properties, which allow it to bind with metal ions. This binding capability makes it useful in a variety of applications, including as a ligand in coordination chemistry and in the synthesis of complex compounds .

Synthesis Analysis

The synthesis of EDTA derivatives can be achieved through various methods. One approach involves the conversion of ethylenediaminetetraacetate to its triacetate form using peroxotitanate(IV). This process is facilitated by the strong chelation of the triacetate ligand to the metal center, which promotes the elimination of the pendant acetoxylate group . Another method includes the acylation reaction of ethylenediaminetetraacetic acid dianhydride with amino aromatic acid, leading to the formation of ethylenediamine tetra-acetic acid amide derivatives with an aromatic group. The reaction conditions are optimized to achieve yields over 75% .

Molecular Structure Analysis

The molecular structure of EDTA-related compounds can be quite complex. For instance, the three-dimensional coordination polymer tetraethylammonium (ethylenediamine)cadmium(II) hexacyanoferrate(III) is formed from a reaction mixture containing CdCl2, K3[Fe(CN)6], ethylenediamine, and [Et4N]Br. The resulting crystal structure consists of a negatively charged framework with [Et4N]+ cations located in the cavities. The coordination environment around the Cd atom is octahedral, involving a disordered chelating ethylenediamine molecule and bridging cyano groups .

Chemical Reactions Analysis

EDTA and its derivatives participate in various chemical reactions. For example, ethylenediamine diacetate (EDDA) can catalyze the one-pot synthesis of tetrahydroquinolines through domino Knoevenagel/hetero Diels-Alder reactions. This catalytic process involves the cyclization of 1,3-dicarbonyls to aminobenzaldehydes, providing a rapid route for the synthesis of novel polycycles with the tetrahydroquinoline moiety, which are of biological interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of EDTA and its derivatives are influenced by their molecular structure and the nature of their coordination with metal ions. The strong chelating ability of EDTA is a key chemical property that allows it to form stable complexes with metal ions. The physical properties, such as solubility and melting point, can vary depending on the specific derivative and its interactions with other compounds in the reaction mixture .

Scientific Research Applications

  • Analytical Chemistry : EDTA is utilized in analytical chemistry experiments, such as in the coulometric titration with spectrophotometric endpoint detection to determine the quantity of EDTA in commercial collection tubes. This process involves the use of a UV−vis spectrophotometer and provides students with practical experience in complexation chemistry (Williams, Young, & Killian, 2011).

  • Environmental Purification : Tetrasodium EDTA, a form of EDTA, is significantly used in the environmental sector for the removal of metal ions from wastewaters. This application is essential in reducing the environmental impact of EDTA, especially in industrial sectors (Suárez, Díez, García, & Riera, 2013).

  • Biomedical Research : EDTA's role in medical research is varied. For example, it has been investigated for its therapeutic potential in vascular disease and as a chelating agent in treatments (Chappell & Janson, 1996).

  • Urinary Catheter Maintenance : Research has explored the use of tetrasodium EDTA solutions in reducing catheter blockages caused by crystalline biofilms, demonstrating its potential in medical device maintenance (Percival, Sabbuba, Kite, & Stickler, 2009).

  • Soil Remediation : EDTA is employed in soil remediation processes. It assists in the removal of trace metals from contaminated soils, demonstrating its utility in environmental management (Zeng, Sauvé, Allen, & Hendershot, 2005).

  • Analytical Chemistry : The use of EDTA in combination with other chemicals like tetramethylammonium hydroxide (TMAH) for leaching inorganic constituents from botanical samples is another noteworthy application in analytical chemistry (Uchida, Isoyama, Yamada, Oguchi, Nakagawa, Sugie, & Iida, 1992).

  • Dental Applications : In endodontics, EDTA is used for its calcium chelating properties, aiding in the removal of calcium ions in dentine and enhancing the effectiveness of dental treatments (Mohammadi, Shalavi, & Jafarzadeh, 2013).

Safety And Hazards

Ethylenediaminetetraacetic acid (EDTA), a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye damage, may cause respiratory irritation, and is harmful if swallowed or inhaled .

properties

IUPAC Name

ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O8/c1-5-25-15(21)11-19(12-16(22)26-6-2)9-10-20(13-17(23)27-7-3)14-18(24)28-8-4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKIENGEWNQURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294076
Record name Tetraethyl ethylenediaminetetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl ethylenediaminetetraacetate

CAS RN

3626-00-4
Record name Tetraethyl ethylenediaminetetraacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetraethyl ethylenediaminetetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Tuntiwechapikul - 2001 - search.proquest.com
This dissertation focuses on the structural and dynamical diversity of DNA. As a biological macromolecule, DNA possesses a wide variety of secondary and super structures that lead to …
Number of citations: 2 search.proquest.com

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